molecular formula C11H6ClF3N2OS B13690465 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone

Cat. No.: B13690465
M. Wt: 306.69 g/mol
InChI Key: PVVVQSQYXQDMQC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a heterocyclic compound that features a thiazole ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with sulfur and trifluoroacetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is unique due to the combination of the thiazole and indole rings with a trifluoroethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

1-(2-chloro-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2

InChI Key

PVVVQSQYXQDMQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC3=C(C=C21)N=C(S3)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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